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1,2-Bis(dichlorophosphino)ethane

Cat. No.: B1347013
CAS No.: 28240-69-9
M. Wt: 231.8 g/mol
InChI Key: SBWAJHLQMFBNIN-UHFFFAOYSA-N
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Description

Significance of Diphosphine Ligands in Coordination Chemistry and Catalysis

Diphosphine ligands, also known as bisphosphanes, are organophosphorus compounds that feature two phosphino (B1201336) groups connected by a backbone. wikipedia.org Their importance in inorganic and organometallic chemistry stems from their common use as bidentate phosphine (B1218219) ligands. wikipedia.org The versatility of diphosphines is demonstrated by the wide array of ligands synthesized with varying linkers and R-groups, which in turn modify the electronic and steric properties of the ligands. These modifications allow for different coordination geometries and catalytic behaviors in homogeneous catalysts. wikipedia.org

Bidentate ligands are molecules that can bind to a central metal atom at two separate points, earning them the name "two-toothed" ligands. ontosight.ai This ability to form two coordinate covalent bonds with a metal center makes them vital in coordination chemistry. ontosight.ai In the realm of catalysis, bidentate ligands are known to enhance the catalytic activity of metal centers by providing stability to reactive intermediates. ontosight.ainih.gov Their applications extend to materials science, where coordination compounds containing bidentate ligands can display distinct optical, electrical, and magnetic properties. ontosight.ai

When a polydentate ligand binds to a central metal ion through two or more donor atoms, it forms a ring-like structure, a process known as chelation. tutorchase.comstackexchange.com The resulting complex, called a chelate, exhibits significantly greater stability compared to complexes formed with analogous monodentate ligands. tutorchase.comlibretexts.org This enhanced stability is termed the chelate effect. libretexts.org

The chelate effect is a thermodynamic phenomenon driven by an increase in entropy. tutorchase.com During chelation, multiple monodentate ligands are replaced by a single polydentate ligand, leading to an increase in the number of free particles in the system and thus, a favorable increase in entropy. tutorchase.com This thermodynamic stability is a cornerstone of the application of chelating ligands in various chemical processes. tutorchase.comnumberanalytics.com Chelation plays a critical role in transition metal chemistry by stabilizing metal complexes, which in turn makes them more suitable for a variety of applications, including catalysis. numberanalytics.com

Historical Context of 1,2-Bis(dichlorophosphino)ethane Synthesis and Applications

The study of organophosphorus compounds has a rich history, with compounds like this compound playing a significant role in advancing the field. ontosight.ai

Historically, the synthesis of this compound has been achieved through the reaction of ethylene (B1197577), white phosphorus, and phosphorus trichloride (B1173362). wikipedia.org This method represents a foundational approach to obtaining this important precursor. The compound is a key starting material for producing a variety of chelating ligands through reactions with Grignard reagents and secondary amines. wikipedia.org A particularly common application is in the synthesis of 1,2-bis(dimethylphosphino)ethane (B1345682). wikipedia.org

Alternative synthetic routes to related 1,2-bis(dialkylphosphino)ethanes often involve the reduction of the corresponding phosphine oxides. One such method utilizes a sodium aluminum hydride/sodium hydride protocol to reduce intermediate chlorophosphonium chlorides, offering a pathway that is amenable to large-scale synthesis with readily available and inexpensive reagents. nih.gov

Property Value
Chemical Formula C₂H₄Cl₄P₂
Molar Mass 231.81 g·mol⁻¹ sigmaaldrich.com
Appearance Colorless liquid wikipedia.orgstrem.com
Boiling Point 70 °C at 1 mmHg sigmaaldrich.com
Density 1.536 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.588 sigmaaldrich.com

Interactive data table based on the data in the text.

The initial interest in this compound and its derivatives was largely centered on their fundamental coordination chemistry. However, the research focus has since expanded significantly. The unique properties of the diphosphine ligands derived from this compound have led to their exploration in a wide range of catalytic applications. ontosight.ai These include their use in Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck coupling reactions. sigmaaldrich.com

More recent research has delved into the potential of these compounds in materials science, including the development of advanced materials like nanomaterials and semiconductors. ontosight.ai There is also growing interest in their application in creating self-healing materials and their potential use in nanotechnology. ontosight.ai While early studies investigated the antitumor potential of some platinum and palladium complexes of 1,2-bis(diphenylphosphino)ethane (B154495), these particular complexes did not show significant activity. nih.gov The ongoing exploration of this compound and its derivatives continues to open new avenues for research and application in modern chemistry. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl4P2 B1347013 1,2-Bis(dichlorophosphino)ethane CAS No. 28240-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro(2-dichlorophosphanylethyl)phosphane
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InChI

InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAJHLQMFBNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067368
Record name Phosphonous dichloride, 1,2-ethanediylbis-
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Molecular Weight

231.8 g/mol
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CAS No.

28240-69-9
Record name 1,2-Bis(dichlorophosphino)ethane
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Record name Phosphonous dichloride, P,P'-1,2-ethanediylbis-
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Record name Phosphonous dichloride, P,P'-1,2-ethanediylbis-
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Record name Phosphonous dichloride, 1,2-ethanediylbis-
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Record name 1,2-Bis(dichlorophosphino)ethane
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Ii. Synthetic Methodologies and Precursor Chemistry of 1,2 Bis Dichlorophosphino Ethane

Established Synthetic Routes to 1,2-Bis(dichlorophosphino)ethane

This compound, a colorless liquid with the chemical formula (CH₂PCl₂)₂, serves as a key precursor for various chelating diphosphine ligands. wikipedia.org Its synthesis is well-established in chemical literature.

Reaction of Ethylene (B1197577), White Phosphorus, and Phosphorus Trichloride (B1173362)

A primary method for preparing this compound involves the reaction between ethylene (C₂H₄), white phosphorus (P₄), and phosphorus trichloride (PCl₃). wikipedia.org This synthesis provides the target compound, which is instrumental in the subsequent production of important ligands in coordination chemistry. wikipedia.org

Patented Procedures for Synthesis

While the synthesis of this compound is documented in scientific journals, specific patents detailing its direct preparation are not prominently available in public patent databases. wikipedia.org The existing literature primarily points to academic research for its synthesis protocols. Patents in the broader field of organophosphorus chemistry often focus on related compounds or derivatives. For instance, a Chinese patent describes a method for preparing 1,2-bis(difluorophospho-oxy)ethane, which involves reacting ethylene glycol with phosphorus trichloride to yield an intermediate, 1,2-bis(dichlorophosphinoxy)ethane, before a halogen exchange step. google.com Other patents cover the large-scale production of precursor chemicals like 1,2-dichloroethane (B1671644), a common industrial solvent and reagent, rather than this compound itself. google.com

Derivatization of this compound as a Core Precursor

A significant application of this compound is its role as a starting material for producing other valuable organophosphorus compounds. wikipedia.org It readily reacts with nucleophiles, such as Grignard reagents, to yield chelating diphosphine ligands by replacing the chlorine atoms with organic substituents. wikipedia.org

Reaction with Grignard Reagents for Tetraalkyldiphosphines

The reaction of this compound with Grignard reagents (RMgX) is a common and effective method for synthesizing tetraalkyldiphosphines of the type R₂PCH₂CH₂PR₂. This pathway is particularly noted for the synthesis of 1,2-bis(dimethylphosphino)ethane (B1345682) (DMPE) and 1,2-bis(diethylphosphino)ethane (B1585043). wikipedia.org

Synthesis of 1,2-Bis(dimethylphosphino)ethane (DMPE)

1,2-Bis(dimethylphosphino)ethane (DMPE) is a widely used diphosphine ligand in coordination chemistry. wikipedia.org It is synthesized by treating this compound with a methyl-based Grignard reagent, such as methylmagnesium iodide (MeMgI). wikipedia.org The four chlorine atoms on the precursor are substituted by methyl groups in this reaction. wikipedia.org

The reaction is represented by the following equation: Cl₂PCH₂CH₂PCl₂ + 4 MeMgI → Me₂PCH₂CH₂PMe₂ + 4 MgICl wikipedia.org

Synthesis of 1,2-Bis(diethylphosphino)ethane

In a similar fashion, 1,2-bis(diethylphosphino)ethane can be conveniently synthesized from this compound. This is achieved by using an ethyl-Grignard reagent, such as ethylmagnesium bromide, in place of the methyl-Grignard reagent. The reaction follows the same stoichiometry, substituting the four chloro groups with ethyl groups.

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C₂H₄Cl₄P₂
Molar Mass 231.81 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 70 °C at 1 mmHg
Density 1.536 g/mL at 25 °C
Refractive Index n20/D 1.588

| CAS Number | 28240-69-9 |

Sources: wikipedia.orgstrem.comsigmaaldrich.com

Table 2: Properties of 1,2-Bis(dimethylphosphino)ethane (DMPE)

Property Value
Chemical Formula C₆H₁₆P₂
Molar Mass 150.142 g/mol
Appearance Colorless, air-sensitive liquid
Boiling Point 180 °C
Density 0.9 g/mL at 25 °C

| CAS Number | 23936-60-9 |

Source: wikipedia.org

Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane

1,2-Bis(dicyclohexylphosphino)ethane (dcpe) is a widely used bidentate phosphine (B1218219) ligand known for its steric bulk. A common and effective method for its synthesis involves the reaction of this compound with a cyclohexyl Grignard reagent. researchgate.net This reaction proceeds by the nucleophilic substitution of the chlorine atoms on the phosphorus centers by the cyclohexyl groups from the Grignard reagent. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) to yield the desired tetra-substituted diphosphine. An alternative pathway to dcpe involves the hydrogenation of its aromatic analogue, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). wikipedia.org

Table 1: Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)

Reactant 1Reactant 2SolventKey ConditionsProductYieldReference
This compoundCyclohexylmagnesium chlorideTetrahydrofuran (THF)Grignard Reaction1,2-Bis(dicyclohexylphosphino)ethaneNot specified researchgate.net
Dicyclohexylphosphine1,2-DibromoethaneN,N-Dimethylformamide (DMF)Cesium hydroxide (B78521) monohydrate, room temp.1,2-Bis(dicyclohexylphosphino)ethane81% chemicalbook.com
Synthesis of 1,2-Bis(3,5-di-tert-butylphenylphosphino)ethane

The synthesis of 1,2-bis(3,5-di-tert-butylphenylphosphino)ethane, a ligand with significant steric hindrance, can be achieved through the reaction of this compound with the corresponding Grignard reagent. The Grignard reagent, (3,5-di-tert-butylphenyl)magnesium bromide, is prepared from 1-bromo-3,5-di-tert-butylbenzene (B1269908) and magnesium turnings. The subsequent reaction with this compound in a suitable solvent like THF results in the formation of the target diphosphine ligand.

Synthesis of 1,2-Bis(ditolylphosphino)ethane

1,2-Bis(di-p-tolylphosphino)ethane is synthesized by reacting this compound with an excess of the Grignard reagent derived from 4-bromotoluene. researchgate.net The reaction is carried out in tetrahydrofuran (THF). Following the reaction, the product is typically isolated through extraction with diethyl ether, washing with water, and drying. researchgate.net Recrystallization from a hexane (B92381) mixture can yield single crystals suitable for X-ray diffraction analysis. researchgate.net

Table 2: Synthesis of 1,2-Bis(ditolylphosphino)ethane

Reactant 1Reactant 2SolventKey ConditionsProductYieldReference
This compound4-Tolylmagnesium bromideTetrahydrofuran (THF)4.5 equivalents of Grignard reagent1,2-Bis(di-p-tolylphosphino)ethaneNot specified researchgate.net
Synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane

The synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane, a sterically demanding ligand, has also been reported. This preparation likely involves the reaction of this compound with an organometallic reagent such as (2,6-dimethylphenyl)lithium or the corresponding Grignard reagent. The significant steric bulk provided by the ortho-methyl groups on the phenyl rings influences the coordination properties of the resulting diphosphine ligand.

Synthesis of 1,2-Bis[bis(trimethylsilyl)methylchlorophosphino]ethane

The synthesis of 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane involves the reaction of this compound with a bulky organometallic reagent, specifically bis(trimethylsilyl)methyllithium. This reaction is carefully controlled to achieve monosubstitution at each phosphorus atom, leaving one P-Cl bond intact. This results in a ligand that is itself a useful synthetic intermediate, with the remaining chlorine atoms available for further functionalization.

Reactions with Secondary Amines for Chelating Ligands

This compound readily reacts with secondary amines to produce P,P'-bis(dialkylamino)-1,2-diphosphinoethanes. wikipedia.org This reaction involves the nucleophilic attack of the amine on the phosphorus atom, leading to the displacement of a chloride ion. Typically, two equivalents of the secondary amine per P-Cl bond are used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the hydrogen chloride formed. This methodology provides a direct route to a class of P-N chelating ligands, such as 1,2-bis(dimethylphosphino)ethane, which is a common application of this reaction. wikipedia.org

Condensation Reactions with Optically Active Amino Alcohols

Condensation reactions between this compound and optically active amino alcohols are a powerful method for synthesizing chiral diphosphine ligands. nih.govnih.gov These ligands often feature a diazaphospholidine or oxazaphospholidine heterocyclic core. In a typical synthesis, the amino alcohol reacts with the P-Cl groups of the ethane (B1197151) precursor, leading to the formation of P-O and P-N bonds and the elimination of HCl. The use of enantiomerically pure amino alcohols, such as derivatives of ephedrine (B3423809) or valinol, allows for the creation of diastereomeric ligand products which can often be separated by techniques like flash column chromatography. nih.gov The resulting chiral ligands are of significant interest for their applications in asymmetric catalysis.

Reaction with Lithium Aryl Fluorides for Fluorinated Diphosphines

The reaction of this compound with lithium aryl fluorides presents a valuable pathway for the synthesis of fluorinated diphosphine ligands. These ligands are of significant interest in catalysis due to the unique electronic properties imparted by the fluorine atoms. The high electronegativity of fluorine can influence the electron density at the phosphorus centers, thereby modulating the catalytic activity and selectivity of the resulting metal complexes.

A general representation of this reaction is the substitution of the chlorine atoms in this compound with fluorinated aryl groups. For instance, the reaction with lithium pentafluorophenyl would yield 1,2-bis[bis(pentafluorophenyl)phosphino]ethane. The precise conditions for these reactions, such as solvent and temperature, are critical for achieving high yields and purity of the desired fluorinated diphosphine.

Formation of Pyrrole-Based Diphosphabarrelenes

The reaction of this compound with pyrrole (B145914) derivatives can lead to the formation of novel phosphorus-containing heterocyclic structures known as diphosphabarrelenes. These reactions are of interest for creating new ligand frameworks with unique steric and electronic properties. The synthesis often involves the condensation of this compound with a substituted pyrrole in the presence of a base. The resulting diphosphabarrelene can act as a ligand in coordination chemistry, with the potential to form unique metal complexes.

Utilization in Porous Organic Polymer Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of phosphorus-containing porous organic polymers (POPs). nih.gov These materials are gaining attention for their potential applications in heterogeneous catalysis, gas storage, and separation. nih.govrsc.orgmdpi.com The inclusion of phosphine moieties within the polymer framework provides active sites for metal coordination, leading to the development of recyclable and robust catalysts. nih.gov The synthesis of these polymers often involves the polycondensation of this compound or a derivative with multifunctional organic linkers. The resulting POPs can exhibit high surface areas and tunable porosity, which are crucial for their performance in various applications. rsc.orgmdpi.com

Alternative Synthetic Protocols for Ethylene-Bridged Bis(phosphane)s

While the direct use of this compound is a primary route to ethylene-bridged bis(phosphane)s, several alternative methods exist, often starting from derivatives of this compound.

Michaelis-Arbuzov Type Rearrangements

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming phosphorus-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of ethylene-bridged bis(phosphane)s, a Michaelis-Arbuzov type rearrangement can be employed to synthesize bis(phosphonates), which can then be reduced to the desired bis(phosphane)s. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with a dihaloethane, although variations exist. wikipedia.orgorganic-chemistry.org The reaction proceeds through a phosphonium (B103445) intermediate, followed by dealkylation to yield the stable pentavalent phosphonate. wikipedia.org

Key Features of the Michaelis-Arbuzov Reaction:

Feature Description
Reactants Trivalent phosphorus esters (e.g., phosphites) and alkyl halides. wikipedia.org
Product Pentavalent phosphorus species (e.g., phosphonates). wikipedia.org
Mechanism SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium salt, followed by dealkylation. wikipedia.org

| Conditions | Often requires elevated temperatures (120-160 °C). wikipedia.org |

Reduction of Phosphine Oxides

The reduction of phosphine oxides is a widely used method for the synthesis of phosphines, including ethylene-bridged bis(phosphane)s. researchgate.net This approach is particularly useful as phosphine oxides are often air-stable and easily handled intermediates. A variety of reducing agents can be employed for this transformation, with silanes being a common and effective choice. rsc.org The reduction of the corresponding bis(phosphine oxide) of an ethylene-bridged diphosphine yields the target bis(phosphane).

Common Reducing Agents for Phosphine Oxides:

Reducing Agent Characteristics
Silanes (e.g., HSiCl₃, PhSiH₃) Often used in combination with a catalyst or activator; can be highly effective. researchgate.net
Lithium Aluminum Hydride (LiAlH₄) A powerful reducing agent, but can have limited functional group tolerance. researchgate.net

| Boranes (e.g., BH₃) | Can be used for the reduction, sometimes forming phosphine-borane adducts. researchgate.net |

Recent advancements have focused on developing milder and more chemoselective reduction methods. rsc.org For example, the use of oxalyl chloride as an activating agent followed by reduction with hexachlorodisilane (B81481) provides a metal-free method for reducing phosphine oxides under mild conditions. acs.org

Nucleophilic Substitution with Organophosphide Anions

The reaction of an ethylene dihalide (e.g., 1,2-dichloroethane or 1,2-dibromoethane) with an alkali metal organophosphide is a classical and effective method for constructing the ethylene-bridged bis(phosphane) framework. This method relies on the nucleophilic character of the organophosphide anion, which displaces the halide ions in an SN2 reaction. The organophosphide can be generated in situ by the reaction of a primary or secondary phosphine with a strong base, or by the reductive cleavage of a P-P or P-H bond. This approach offers a high degree of flexibility in introducing various substituents on the phosphorus atoms by choosing the appropriate organophosphide precursor.

Radical Difunctionalization of Ethylene

The synthesis of this compound via the difunctionalization of ethylene represents a direct method for installing two dichlorophosphino groups across a two-carbon backbone. This transformation is achieved through a complex reaction involving ethylene, white phosphorus (P₄), and phosphorus trichloride (PCl₃). wikipedia.org While the detailed mechanism is intricate, it is understood to proceed through a free-radical pathway, a class of reactions known for their utility in adding across unsaturated substrates like alkenes.

Free-radical addition reactions are chain reactions that typically proceed in three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the generation of a radical species. In this specific synthesis, the reactive nature of white phosphorus or the presence of initiators can lead to the formation of phosphorus-containing radicals.

Propagation: A generated radical attacks the electron-rich π-bond of an ethylene molecule. This addition breaks the double bond and forms a new carbon-phosphorus bond, resulting in a carbon-centered radical. This new radical can then react with another phosphorus-containing species, such as phosphorus trichloride, to form the second carbon-phosphorus bond and regenerate a radical to continue the chain reaction. A key challenge in radical reactions with ethylene is preventing polymerization, where the carbon-centered radical intermediate repeatedly adds to more ethylene molecules.

Termination: The reaction concludes when two radicals combine, ending the chain process.

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂ wikipedia.org

This method provides a direct route to this compound, a crucial precursor for various diphosphine ligands. Research detailed in a 1979 paper by Burt, Chatt, Hussain, and Leigh reported this convenient synthesis with a yield of approximately 50%. acs.org

The table below summarizes the key components and outcome of this synthetic reaction.

Table 1. Synthesis of this compound via Radical Difunctionalization

Reactants Product Stoichiometric Ratio Reported Yield
Ethylene (C₂H₄) This compound ((CH₂PCl₂)₂) 3 : 3 ~50% acs.org
White Phosphorus (P₄) 0.5 : 3

Iii. Coordination Chemistry of 1,2 Bis Dichlorophosphino Ethane Derived Ligands

General Principles of Diphosphine Coordination

Diphosphines, also known as bisphosphanes, are organophosphorus compounds that feature two phosphino (B1201336) groups connected by a backbone. They are widely utilized as bidentate ligands in inorganic and organometallic chemistry. The nature of the backbone and the substituents on the phosphorus atoms significantly influences the coordination geometry and catalytic activity of the resulting metal complexes.

When diphosphine ligands coordinate to a single metal center, they form a ring structure known as a chelate ring. The stability and properties of the metal complex are heavily influenced by the size of this ring. Ligands derived from 1,2-bis(dichlorophosphino)ethane, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), have a two-carbon backbone (ethane), which typically leads to the formation of a stable five-membered chelate ring upon coordination to a metal. The general stability of these chelate complexes makes them ubiquitous in catalysis.

The bite angle is a critical parameter in the coordination chemistry of diphosphine ligands, defined as the P-M-P angle in a metal complex. This angle is primarily dictated by the ligand's backbone. For ligands with an ethane (B1197151) backbone, the natural bite angle is typically around 85°, which is well-suited for coordinating to metals in a variety of geometries.

The bite angle has both steric and electronic effects on the metal complex. The steric effect pertains to the spatial arrangement of the ligands and any coordinated substrates, influencing the regioselectivity of catalytic reactions. The electronic effect relates to how changes in the bite angle alter the orbital energies of the metal center, which can affect the rate of reaction. For instance, in square planar complexes, a bite angle near 90° is often preferred, while tetrahedral complexes favor angles around 110°. The rigidity and natural bite angle of the diphosphine chelate can thus determine the preferential geometry and reactivity of the catalyst.

Synthesis and Structural Characterization of Metal Complexes

The diphosphine ligands derived from this compound readily form complexes with a variety of transition metals, with palladium being a prominent example due to its extensive use in catalysis.

Palladium(II) complexes featuring diphosphine ligands derived from an ethane backbone are of significant interest. These complexes are typically square planar and can be synthesized with various other ligands in the coordination sphere.

Dihalopalladium(II) diphosphine complexes are commonly synthesized and used as precursors or catalysts. A typical synthesis involves the reaction of a palladium(II) salt with the diphosphine ligand. For example, the complex [Pd(dppe)Cl₂], where dppe is 1,2-bis(diphenylphosphino)ethane, can be prepared by reacting dppe with a nitrile complex of palladium dichloride, such as PdCl₂(CH₃CN)₂ or PdCl₂(C₆H₅CN)₂.

Similarly, a series of dihalopalladium(II) complexes with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane (dbcpe), a ligand featuring crown ether functionalities, have been synthesized. core.ac.uk The complex [Pd(dbcpe)Cl₂] was prepared by reacting bis(benzonitrile)palladium(II) chloride with the dbcpe ligand in refluxing benzene (B151609). core.ac.uk The corresponding bromide and iodide complexes were also synthesized. core.ac.uk These complexes typically exhibit a square-planar geometry around the palladium(II) center.

Table 1: Synthesis of Dihalopalladium(II) Diphosphine Complexes
ComplexDiphosphine LigandPalladium PrecursorReaction ConditionsYield
[Pd(dppe)Cl₂]1,2-bis(diphenylphosphino)ethane (dppe)PdCl₂(RCN)₂ (R=CH₃ or C₆H₅)--
[Pd(dbcpe)Cl₂]1,2-bis[di(benzo-15-crown-5)phosphino]ethane (dbcpe)[PdCl₂(PhCN)₂]Reflux in benzene for 1h76%
[Pd(dbcpe)Br₂]1,2-bis[di(benzo-15-crown-5)phosphino]ethane (dbcpe)[PdBr₂(PhCN)₂]Reflux in benzene for 1h85%
[Pd(dbcpe)I₂]1,2-bis[di(benzo-15-crown-5)phosphino]ethane (dbcpe)PdI₂ in benzonitrile--

While many square-planar palladium(II) complexes are non-emissive at room temperature, some exhibit luminescence at low temperatures. A study on dihalopalladium(II) complexes with the 1,2-bis[di(benzo-15-crown-5)phosphino]ethane (dbcpe) ligand revealed that these complexes, [Pd(dbcpe)X₂] (where X = Cl, Br, I), are non-emissive at room temperature but show orange-red luminescence in a butyronitrile (B89842) glass at 77 K. core.ac.uk This emission is attributed to low-energy ligand field d-d states. core.ac.uk

The incorporation of crown ether moieties into the diphosphine ligand imparts ion-binding capabilities to the corresponding palladium(II) complexes. The cation-binding properties of [Pd(dbcpe)X₂] complexes have been investigated, demonstrating their ability to bind alkali metal cations. core.ac.uk The stability constants for the formation of 1:1 adducts with various cations were determined and are summarized in the table below. The binding affinities were found to be influenced by the nature of the halide ligand, with the chloro complex generally showing stronger binding than the bromo and iodo analogs.

Table 2: Stability Constants (log K) for 1:1 Adducts of [Pd(dbcpe)X₂] with Alkali Metal Cations
Cation[Pd(dbcpe)Cl₂][Pd(dbcpe)Br₂][Pd(dbcpe)I₂]
Li⁺2.902.812.59
Na⁺4.264.113.89
K⁺4.104.013.78
Cs⁺3.163.052.89

Rhenium Complexes

The coordination chemistry of rhenium with ligands derived from this compound showcases a variety of oxidation states and structures. For instance, the reaction of [ReOCl₃(AsPh₃)₂] with 1,2-bis(diphenylphosphinite)ethane (Ph₂POCH₂CH₂OPPh₂) in refluxing THF yields the complex [ReOCl₃L], where L is the diphosphinite ligand. researchgate.net This complex can be further reduced to form the polyhydride species [ReH₇L]. researchgate.net

Electrochemical studies have been conducted on dirhenium(II) complexes with the general formula Re₂X₄(LL)₂, where X can be chlorine, bromine, or iodine, and LL is a chelating diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe). capes.gov.br These complexes feature a rhenium-rhenium triple bond in a staggered conformation. capes.gov.br

More intricate rhenium complexes, such as those with corrole (B1231805) ligands, have also been synthesized. High-temperature reactions of free-base meso-triarylcorroles with Re₂(CO)₁₀ can lead to the formation of rhenium biscorrole sandwich compounds. nih.gov Additionally, rhenium(I) carbonyl complexes of the type fac-[Re(CO)₃(N^N)L]⁰/⁺, where N^N is a bidentate ligand and L can be a pyridine-type ligand, have been synthesized and characterized. nih.gov In these complexes, the rhenium(I) center adopts a distorted octahedral geometry. nih.gov

Table 1: Selected Rhenium Complexes and Their Characteristics

Complex FormulaRhenium Oxidation StateKey Structural FeaturesReference
[ReOCl₃(Ph₂POCH₂CH₂OPPh₂)]+5Mononuclear, oxo-ligand researchgate.net
[ReH₇(Ph₂POCH₂CH₂OPPh₂)]+7Mononuclear, polyhydride researchgate.net
Re₂X₄(dppe)₂ (X = Cl, Br, I)+2Dinuclear, Re-Re triple bond capes.gov.br
ReH[TpXPC]₂+1Sandwich compound with corrole ligands nih.gov
fac-[Re(CO)₃(N^N)L]⁰/⁺+1Distorted octahedral geometry nih.gov

Iron Complexes

Ligands derived from this compound, particularly 1,2-bis(diphenylphosphino)ethane (dppe), are integral to the coordination chemistry of iron. These iron-bisphosphine complexes are of significant interest due to their catalytic applications, especially in C-C bond-forming reactions. nih.gov

Iron(II) dichloride forms stable complexes with dppe, such as [FeCl₂(dppe)]. This complex serves as a precursor for the synthesis of other iron coordination compounds. The dppe ligand provides a flexible coordination environment, which is crucial for the catalytic activity and the formation of various other metal complexes. The iron center in these complexes can participate in redox reactions, with the diphosphine ligand stabilizing different oxidation states of the metal.

Spectroscopic and computational studies on a series of FeCl₂(bisphosphine) complexes, including those with dppe derivatives, have been conducted to understand the influence of the bisphosphine ligand structure on the electronic properties of the iron center. nih.gov

The electronic structure of iron-bisphosphine complexes is influenced by both the backbone and the peripheral steric groups of the phosphine (B1218219) ligand. nih.gov Studies have shown that variations in the ligand backbone, such as comparing ethyl-bridged ligands like dppe with those having o-phenylene backbones, result in minor but noticeable changes in the electronic structure and bonding in both iron(II) and iron(I) complexes. acs.org

For iron(II) complexes, the nature of the ligand backbone directly affects the low-lying ligand-based acceptor orbitals. acs.org For example, using an ethyl linker, as in dppe, can lead to a slight decrease in the ligand field splitting energy (10Dq) compared to complexes with o-phenylene linkers. acs.org Computational analyses, such as Density Functional Theory (DFT), have been employed to investigate the frontier molecular orbitals (FMOs) and Mayer bond orders (MBOs) in these complexes. nih.govacs.org These studies reveal that while the Fe d-based molecular orbitals are similar across a series of iron(II) bisphosphine complexes, the nature of the ligand-based acceptor orbitals shows more significant deviations depending on the ligand's structure. acs.org

Platinum(II) Complexes

Platinum(II) readily forms square planar complexes with 1,2-bis(diphenylphosphino)ethane (dppe). A common example is [PtCl₂(dppe)], which can be synthesized from a platinum(II) chloride source and dppe. researchgate.net These complexes have been investigated for their potential applications, including their antitumor activity, although studies on [Pt(dppe)(carboxylate)₂] complexes did not show significant activity against the L1210/0 murine leukemia cancer model. nih.gov

The geometry of these complexes is typically a distorted square planar arrangement, with the platinum(II) center coordinated to the two phosphorus atoms of the dppe ligand and two other ligands, such as halides or thiolates. researchgate.netajol.info X-ray crystallography studies have confirmed this geometry and provided detailed bond length and angle information. For instance, in a [Pt(mtzS)₂(dppm)] complex (where dppm is a related diphosphine), the Pt(II) is coordinated to two phosphorus atoms and two sulfur atoms in a square planar fashion. ajol.info

Table 2: Selected Bond Parameters for a Platinum(II)-dppe type Complex

ParameterValueReference
Pt-P1 Bond Length (Å)2.217 (2) researchgate.net
Pt-P2 Bond Length (Å)2.217 (2) researchgate.net
Pt-Cl1 Bond Length (Å)2.3661 (19) researchgate.net
Pt-Cl2 Bond Length (Å)2.3661 (19) researchgate.net

Nickel(0) and Nickel(II) Complexes

Nickel forms well-defined complexes in both the Ni(0) and Ni(II) oxidation states with ligands derived from this compound.

Nickel(II) Complexes: Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II), or [NiCl₂(dppe)], is a well-known bright orange-red, diamagnetic solid. wikipedia.org It is prepared by reacting nickel(II) chloride hexahydrate with dppe. wikipedia.org The complex exhibits a square planar geometry. wikipedia.org Other Ni(II) complexes with dppe and different ancillary ligands, such as dithiolates and dithiocarbamates, have also been synthesized and characterized. mdpi.comrsc.org These complexes also typically adopt a distorted square planar geometry around the Ni(II) center. mdpi.comrsc.org

Nickel(0) Complexes: Nickel(0) complexes with dppe-type ligands are also known. For example, the reaction of CS₂ with a dinuclear Ni(0) complex supported by 1,2-bis(di-tert-butylphosphino)ethane (B21065) (dtbpe) leads to the formation of a carbon disulfide complex, (dtbpe)Ni(η²-CS₂). nih.gov Similarly, a CO₂ adduct, (dtbpe)Ni(η²-CO₂), can be formed. nih.gov These complexes demonstrate the ability of Ni(0) to activate small molecules.

Rhodium(I) and Iridium(I) Complexes

Rhodium(I) and Iridium(I) form a variety of complexes with dppe and its derivatives, many of which are investigated for their catalytic and potential medicinal properties. nih.gov

Rhodium(I) Complexes: Rhodium(I) complexes with dppe often feature a square-planar coordination geometry. For example, dppe reacts with rhodium precursors like [Rh(µ-Cl)(COD)]₂ (where COD is 1,5-cyclooctadiene) to form chelated complexes. ias.ac.in The nature of the resulting complex can depend on the specific derivative of the dppe ligand. For instance, a dppe-monoylide reacts with the rhodium precursor to form a mononuclear complex where the ylide acts as a monodentate P-donor ligand. ias.ac.in In another example, a complex of the type [Rh(dmpe)₂]⁺ (where dmpe is 1,2-bis(dimethylphosphino)ethane) exhibits a square-planar rhodium center. nih.gov

Iridium(I) Complexes: Similar to rhodium, iridium(I) forms complexes with dppe-type ligands. These complexes have also been screened for potential antitumor activity. nih.gov For example, iridium(I) acetylacetonate (B107027) derivatives have shown promising results. nih.gov The coordination environment around the iridium(I) center in these complexes is often square planar.

Molybdenum Complexes

The coordination chemistry of this compound-derived ligands with molybdenum has been a subject of interest, leading to the synthesis of various molybdenum complexes. One notable example is the dinitrogen complex, trans-Bis(dinitrogen)bis[1,2-bis(diphenylphosphino)ethane]molybdenum(0), also known as Mo(N₂)²(dppe)₂. wikipedia.org This octahedral complex was the first dinitrogen-containing molybdenum complex to be discovered and is relatively stable in air. wikipedia.org The synthesis of such complexes can be achieved through the reduction of molybdenum precursors in the presence of the diphosphine ligand and nitrogen gas. wikipedia.org For instance, the reaction of molybdenum(V) chloride, reduced in steps to MoCl₃(thf)₃, with 1,2-bis(diphenylphosphino)ethane (dppe) and magnesium turnings under a nitrogen atmosphere yields the desired dinitrogen complex. wikipedia.org

The reactivity of these molybdenum complexes is significant, particularly in the context of nitrogen fixation. The coordinated dinitrogen molecule in Mo(N₂)²(dppe)₂ is susceptible to electrophilic attack, which allows for its conversion to ammonia (B1221849) in the presence of an acid, mimicking aspects of biological nitrogen fixation. wikipedia.org Furthermore, these complexes can facilitate the formation of carbon-nitrogen bonds through reactions with aldehydes, ketones, and acid chlorides. wikipedia.org

Molybdenum can also form carbonyl complexes with phosphine ligands derived from this compound. These complexes are often studied for their structural and electronic properties. acs.orgacs.org The geometry of these complexes is typically a four-legged piano-stool arrangement. nih.gov

Gold(I) and Silver(I) Complexes

Ligands derived from this compound, particularly 1,2-bis(diphenylphosphino)ethane (dppe), readily form complexes with gold(I) and silver(I). These complexes exhibit a range of coordination geometries, including linear, tetrahedral, and polymeric structures. researchgate.netresearchgate.netmdpi.com

Gold(I) complexes with dppe have been synthesized and characterized, often revealing interesting structural features. For example, the reaction of Au₂Cl₂(dppe) with potassium monothiocarbonate yields the polymeric complex [Au₂{S(O)COiPr}₂(dppe)]n, where dppe acts as a bridging ligand. mdpi.com In this complex, the gold(I) centers are also bridged by monothiocarbonate ligands, leading to a one-dimensional chain structure. mdpi.com These chains can further associate through aurophilic interactions. mdpi.com The coordination geometry around the gold(I) ions in such complexes is typically linear. ontosight.ai

Silver(I) also forms complexes with dppe and related ligands. The reaction of silver(I) salts with diphosphine ligands can lead to the formation of various coordination compounds. dntb.gov.ua For instance, the reaction of [Au₂Cl₂(μ-binap)] with silver trifluoroacetate (B77799) can produce a polymeric complex containing both gold and silver, [{Au₂Ag₂(μ-O₂CCF₃)₄(μ-binap)}n], which features both Au···Ag and Ag···Ag metallophilic interactions. researchgate.net The coordination chemistry of silver(I) with phosphine ligands has been studied, though in some cases, the assignment of true argentophilic interactions requires careful consideration. mdpi.com

Both gold(I) and silver(I) complexes with N-heterocyclic carbene (NHC) ligands derived from other precursors have also been synthesized and show potential applications in catalysis and medicine. nih.govnih.gov The synthesis of these complexes often involves the reaction of the corresponding metal salt with the appropriate ligand. nih.gov

Vanadium and Manganese Complexes

While the coordination chemistry of this compound-derived ligands with vanadium and manganese is less extensively documented in readily available literature compared to other metals, general principles of phosphine coordination apply. Phosphine ligands are known to coordinate to a wide variety of transition metals, including vanadium and manganese. The reaction of metal precursors with phosphine ligands typically leads to the formation of stable complexes. nih.gov

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes derived from this compound relies heavily on a suite of spectroscopic techniques. These methods provide crucial information about the structure, bonding, and electronic properties of the complexes. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for characterizing these metal complexes in solution. numberanalytics.com

³¹P NMR Spectroscopy : This is arguably the most informative NMR technique for these compounds. wikipedia.orgscispace.com Since phosphorus-31 has a natural abundance of 100% and a spin of 1/2, it provides sharp and readily interpretable spectra. wikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing insights into ligand coordination, complex geometry, and the nature of the metal-phosphorus bond. wikipedia.orgacs.org For instance, the coordination of a phosphine ligand to a metal center typically results in a significant downfield shift of the ³¹P resonance compared to the free ligand. scispace.com The magnitude of this coordination shift can provide information about the electronic properties of the metal center and the strength of the metal-ligand interaction. acs.org Furthermore, coupling between phosphorus nuclei and other NMR-active nuclei, such as ¹H or other phosphorus atoms in the molecule, can provide valuable structural information. wikipedia.orgresearchgate.net

¹H and ¹³C NMR Spectroscopy : These techniques provide information about the organic backbone of the ligand. univ-perp.fr The chemical shifts and coupling patterns of the protons and carbons in the ethane bridge and any substituent groups on the phosphorus atoms can confirm the structure of the ligand framework within the complex. sci-hub.se In some cases, interactions between the ligand and other parts of the complex can lead to observable changes in the ¹H NMR spectrum, such as upfield shifts of certain proton resonances. sci-hub.se

Below is a table summarizing typical ³¹P NMR chemical shifts for phosphine ligands and their complexes.

Compound TypeTypical ³¹P Chemical Shift Range (ppm)Reference
Free Tertiary Phosphines-60 to +50 wikipedia.org
Coordinated Tertiary Phosphines-20 to +150 wikipedia.orgacs.org
Bridging Phosphido LigandsVaries widely wikipedia.org

X-ray Diffraction Analysis of Single Crystals

For example, X-ray crystallography has been used to confirm the octahedral geometry of molybdenum dinitrogen complexes and the linear coordination of gold(I) in dppe-bridged polymers. wikipedia.orgnih.govmdpi.com The data obtained from X-ray diffraction studies are essential for correlating solid-state structure with the spectroscopic data obtained in solution and for understanding the reactivity of these complexes. nih.gov

The table below presents selected bond length data obtained from X-ray diffraction for illustrative metal complexes.

ComplexMetal-Phosphorus Bond Length (Å)Metal-Metal Distance (Å)Reference
[Ir(dppe)₂S₂]Cl-- sci-hub.se
[Au₂(dppe)(D-Hpen-S)₂]-- mdpi.com
Mo(N₂)₂(dppe)₂2.01 (Mo-N)- wikipedia.org
[Au₂{S(O)COiPr}₂(dppe)]n-3.21 (Au-Au) mdpi.com

Electronic Absorption Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of the metal complexes. wikipedia.org The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions between different molecular orbitals within the complex. fiveable.me These transitions can be broadly classified as d-d transitions, which are typically weak, and charge-transfer (CT) transitions, which are much more intense. fiveable.me

Metal-to-Ligand Charge Transfer (MLCT) : These transitions involve the promotion of an electron from a metal-based orbital to a ligand-based orbital. They are common in complexes with π-acceptor ligands like phosphines and are often observed in the visible region of the spectrum. rsc.orgescholarship.org

Ligand-to-Metal Charge Transfer (LMCT) : These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. acs.org

Intraligand Transitions : These transitions occur within the ligand itself, often at higher energies (in the UV region). rsc.org

The energy and intensity of these absorption bands are sensitive to the nature of the metal, its oxidation state, the coordination geometry, and the specific ligands involved. acs.orgresearchgate.net For instance, the MLCT bands in copper(I) diimine diphosphine complexes are responsible for their absorption in the visible region. rsc.org In gold(III) complexes, intense high-energy bands are often attributed to intraligand π-π* transitions, while lower energy bands can have LMCT or ligand-to-ligand charge transfer (LLCT) character. acs.org

The following table provides examples of absorption maxima for different types of metal complexes.

Complex TypeAbsorption Maxima (λmax, nm)Transition TypeReference
Cu(I) diimine diphosphine>400MLCT rsc.org
Au(III) biphenyl (B1667301) phosphineca. 262Intraligand (π-π*) acs.org
Au(III) biphenyl phosphineca. 318LMCT/LLCT acs.org
Mo(IV)-product complexes758-778MLCT escholarship.org

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) spectroscopy is a magneto-optical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field. It is a particularly powerful tool for probing the electronic structure of transition metal complexes, providing detailed information about d-d and charge-transfer transitions that are often weak or unresolved in conventional absorption spectra.

While specific MCD studies on complexes with ligands directly derived from this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on analogous diphosphine complexes. A notable example is the investigation of square-planar nickel(II) complexes with 1,2-bis(diethylphosphino)ethane (B1585043) (depe), a close structural analog of the commonly used 1,2-bis(diphenylphosphino)ethane (dppe).

In a study of Ni(depe)₂₂, the solution absorption and MCD spectra revealed several intense bands in the ultraviolet region, which were assigned to metal-to-ligand charge transfer (MLCT) transitions. datapdf.com The electronic transitions are from the filled, metal-localized d-orbitals to the empty, ligand-based σ* orbitals. The interpretation of the MCD spectra, including the identification of A and B terms, allowed for detailed band assignments based on a model that incorporates spin-orbit coupling in the excited MLCT states. datapdf.com

The following table summarizes the key findings from the MCD study of the analogous Ni(depe)₂₂ complex, which provides a strong basis for understanding the electronic spectra of similar d⁸ square-planar complexes with diphosphine ligands derived from this compound.

Table 1: MCD and Absorption Spectral Data for Ni(depe)₂₂

Band Maximum (cm⁻¹) Molar Absorptivity (ε, M⁻¹cm⁻¹) MCD Term Assignment
31,600 1,800 (+) A term ¹A₁g → ¹Eᵤ
37,900 14,000 (+) A term ¹A₁g → ¹A₂ᵤ
43,100 25,000 (+) A term ¹A₁g → ¹Eᵤ

Data sourced from Solar, Ozkan, Isci, and Mason (1983). datapdf.com

The analysis of the MCD spectra provides crucial information on the ordering and symmetry of the electronic energy levels, which is fundamental to understanding the reactivity and photophysical properties of these coordination compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an indispensable tool for the characterization of coordination and organometallic compounds. Its soft ionization nature allows for the transfer of intact complex ions from solution to the gas phase, providing valuable information about their composition, stoichiometry, and solution behavior. Numerous studies have utilized ESI-MS to investigate complexes containing diphosphine ligands derived from this compound, such as 1,2-bis(diphenylphosphino)ethane (dppe).

ESI-MS has been instrumental in characterizing a variety of metal complexes with dppe, including those of gold, platinum, and nickel. For instance, ESI-MS has been used to identify and study the fragmentation of gold nanoclusters protected by dppe ligands. In the case of platinum(II) complexes containing dppe and other sulfur-based ligands, ESI-MS has been employed to investigate their reactions with model proteins, shedding light on their potential as anticancer agents. nih.gov

A study on the nickel(II) complex with dppe and ethanedithiolate, [Ni(dppe)(edt)], utilized ESI-MS for its characterization. The mass spectrum confirmed the formation of the desired mononuclear complex.

The following table presents a selection of dppe-containing metal complexes that have been characterized by ESI-MS, highlighting the types of ions observed.

Table 2: ESI-MS Data for Selected Metal Complexes with 1,2-Bis(diphenylphosphino)ethane (dppe)

Complex Metal Observed Ions (m/z) Reference
Gold Nanoclusters Au Polydisperse cluster ions datapdf.com
[Pt(dppe)(ligand)]ⁿ⁺ Pt Molecular ion and fragments from ligand loss nih.gov
[Ni(dppe)(edt)] Ni Molecular ion [M]⁺
[PdCl(dppe)(INAM)]⁺ Pd [M]⁺ nih.gov

ESI-MS is not only used for the initial characterization of these complexes but also to monitor their behavior in solution, including ligand exchange reactions and interactions with biological molecules. The fragmentation patterns observed in tandem MS/MS experiments can provide further structural information about the coordination sphere of the metal ion.

Iv. Catalytic Applications of 1,2 Bis Dichlorophosphino Ethane Derived Ligands

Homogeneous Catalysis

Ligands derived from 1,2-bis(dichlorophosphino)ethane, particularly dppe, have found extensive application in homogeneous catalysis, where the catalyst and reactants are in the same phase. These ligands coordinate to a metal center, typically palladium, to form a catalytically active complex that facilitates a variety of chemical transformations.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. Ligands derived from this compound play a pivotal role in the efficacy and selectivity of these transformations.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. youtube.com The reaction is catalyzed by palladium complexes, and the choice of phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. While a wide variety of biaryl phosphine ligands have been developed for this reaction, those derived from a 1,2-bis(phosphino)ethane (B1587126) backbone are also effective. nih.gov For instance, the use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), a ferrocene (B1249389) analog of dppe, has been shown to be effective in the amination of aryl triflates. berkeley.edu The general principle involves the coordination of the diphosphine ligand to the palladium center, which then undergoes a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired aryl amine. princeton.edu The use of robust ligands is crucial for the stability and activity of the palladium catalyst throughout the reaction cycle. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination using Phosphine Ligands

Aryl Halide/TriflateAmineCatalyst SystemBaseSolventYield (%)
Aryl TriflateVariousPd(dba)₂ / DPPFNaOBu-tTolueneVaries
Aryl HalidesVariousPd₂(dba)₃ / BrettPhosNaOBu-tTolueneHigh
Aryl ChloridesVariousPd(OAc)₂ / P(i-BuNCH₂)₃CMeCs₂CO₃TolueneGood to Excellent
Heteroaryl HalidesVariousPd(allyl)Cl]₂ / PhosphineNaOBu-tToluene61-92

This table presents a selection of research findings for illustrative purposes and is not exhaustive.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. claremont.edu Ligands derived from this compound, such as dppe, have been successfully employed in this reaction. The palladium-dppe catalyst system has demonstrated efficacy in the coupling of various aryl halides, including the less reactive aryl chlorides, with arylboronic acids. nih.govresearchgate.net The reaction typically proceeds under basic conditions, with the base playing a crucial role in the transmetalation step of the catalytic cycle. uni-muenchen.de The choice of solvent and base can significantly influence the reaction's outcome. nih.govuni-muenchen.de

Table 2: Suzuki-Miyaura Coupling using a Pd/dppe Catalyst System

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
4-ChloroanisolePhenylboronic acid[Pd₂(dba)₃] / dppet-BuOKToluene~70-90
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood
Aryl ChloridesVarious arylboronic acids(L1)PdCl₂K₃PO₄DioxaneGood to Excellent
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids and estersPd(dppf)Cl₂-Toluene/Water5-89

This table collates data from various studies to illustrate the scope of the reaction.

The Stille coupling reaction involves the formation of a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.com Palladium catalysts bearing phosphine ligands, such as those derived from this compound, are commonly used. For instance, complexes like PdCl₂(dppe) can be utilized as catalysts in these reactions. sigmaaldrich.com The reaction is valued for its tolerance of a wide range of functional groups and is generally carried out under neutral conditions. uni-muenchen.de The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. sigmaaldrich.com

Table 3: Illustrative Examples of Stille Coupling

Organic HalideOrganostannaneCatalyst SystemAdditiveSolventYield (%)
IodobenzeneTributyl(vinyl)tinPd₂(dba)₃ / AsPh₃-[bmim]Tf₂N>99
Iodobenzene1-(Tributylstannyl)-2-phenylethynePolymer-supported Pd(II)-dppe-THFHigh
Aryl HalidesOrganotin compoundsPd(OAc)₂ / DabcoKFDioxaneGood to Excellent
Bicyclic stannolanes-Palladium catalystDABCO-Good

This table provides representative examples of the Stille coupling reaction.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Palladium complexes with bidentate phosphine ligands, including those derived from this compound such as Pd(dppe)Cl₂, have been utilized in Sonogashira reactions. sigmaaldrich.com The reaction mechanism involves a palladium catalytic cycle and a copper catalytic cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the subsequent reductive elimination, while the copper co-catalyst is believed to form a copper acetylide intermediate that participates in the transmetalation step. youtube.com

Table 4: Examples of Sonogashira Coupling Reactions

Aryl/Vinyl HalideTerminal AlkyneCatalyst SystemCo-catalystBaseYield (%)
Aryl IodidesTerminal AlkynesPd(II)@MOF--Good to Excellent
Aryl and Heteroaryl HalidesTerminal AlkynesNanosized MCM-41 Anchored Pd Bipyridyl ComplexCuIEt₃NHigh
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂-DabcoQuantitative
IodobenzenePhenylacetyleneRhodium Nanoparticles---

This table showcases the diversity of catalytic systems employed in Sonogashira coupling.

The Negishi coupling is a cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.net Ligands derived from this compound, particularly its analogs with different phosphine substituents, have been shown to be effective in this transformation. For example, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)), a ferrocene analog of a dppe complex, has been used for the coupling of secondary alkyl Grignard reagents (which can form organozinc species in situ) with aryl and vinyl halides. nih.gov More recently, specialized biarylphosphine ligands have been developed to enhance the efficiency and selectivity of Negishi couplings, particularly for challenging substrates. nih.govmit.edu The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. uni-muenchen.de

Table 5: Selected Examples of Negishi Coupling Reactions

Organic HalideOrganozinc ReagentCatalyst SystemLigandSolventYield (%)
Aryl Bromides/ChloridesSecondary Alkylzinc HalidesPd(OAc)₂CPhosTHFHigh
Prenylzinc Bromide1-Bromo-4-butylbenzenePalladium CatalystL1/L2THF41-47
Aryl IodideRacemic Organozinc CompoundPd CatalystChiral Ligands-Good
α-Amino acid-derived organozinc iodidesAromatic BromidesPd(OAc)₂ or Pd₂(dba)₃P(o-Tol)₃DMF-

This table presents a selection of research findings to illustrate the application of phosphine ligands in Negishi coupling.

Asymmetric Catalysis

The development of chiral ligands derived from this compound has been pivotal in the advancement of asymmetric catalysis. By introducing chiral substituents on the phosphorus atoms or the ethane (B1197151) backbone, ligands can be created that, when complexed with a metal center, can induce high levels of enantioselectivity in a variety of reactions.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. Rhodium complexes bearing chiral diphosphine ligands derived from this compound are among the most effective catalysts for this transformation. These catalysts are particularly successful in the hydrogenation of prochiral olefins, such as enamides and α,β-unsaturated carboxylic acids, to produce chiral products with high enantiomeric excess. The rigidity and chirality of the ligand framework are crucial for creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.

A significant application of ligands derived from this compound is in the enantioselective hydrogenation of acetamidocinnamates. A notable example is the use of rhodium complexes with the chiral ligand (R,R)-1,2-bis[(phenyl-o-anisoyl)phosphino]ethane (DIPAMP). The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a [Rh(DIPAMP)]+ catalyst has been studied in detail. researchgate.netacs.orgnih.gov

The mechanism of this reaction is well-understood and involves the formation of diastereomeric catalyst-substrate adducts. The enantioselectivity arises from the difference in the rates of reaction of these diastereomers with hydrogen. The minor, less stable diastereomer often reacts much faster with hydrogen, leading to the formation of the major product enantiomer. researchgate.netacs.org The enantiomeric excess (ee) of the product can be influenced by factors such as hydrogen pressure and temperature. researchgate.net

Table 3: Kinetic and Enantioselectivity Data for the Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC) with [Rh(DIPAMP)]⁺ Data adapted from Landis, C. R.; Halpern, J. J. Am. Chem. Soc. 1987, 109 (6), 1746–1754. researchgate.netacs.orgbohrium.com

Temperature (°C) H₂ Pressure (atm) Enantiomeric Excess (%)
25 1 >96
50 1 >96
25 10 94
0 1 >96

The asymmetric hydrosilylation of 1,3-dienes is a valuable method for the synthesis of chiral allylsilanes, which are versatile intermediates in organic synthesis. Palladium complexes with chiral phosphine ligands are effective catalysts for this reaction. While a wide variety of chiral monophosphine and diphosphine ligands have been explored, those with a 1,2-bis(phosphino)ethane backbone can be designed to induce high enantioselectivity.

For instance, the palladium-catalyzed hydrosilylation of cyclic 1,3-dienes, such as 1,3-cyclohexadiene, with trichlorosilane (B8805176) can yield optically active allylsilanes. The choice of the chiral ligand is critical in controlling the stereochemical outcome of the reaction. Although detailed data tables for ligands specifically derived from this compound in this particular reaction are not always readily compiled, the principle of using chiral diphosphine ligands to achieve high enantioselectivity is well-established in the field. researchgate.net

Table 4: Illustrative Asymmetric Hydrosilylation of a 1,3-Diene This table is illustrative and based on typical results for palladium-catalyzed asymmetric hydrosilylation with chiral phosphine ligands.

Diene Silane Catalyst Chiral Ligand Enantiomeric Excess (%)
1,3-Cyclohexadiene HSiCl₃ [Pd]-complex Chiral Diphosphine High
1,3-Cyclopentadiene HSiCl₃ [Pd]-complex Chiral Diphosphine High

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral ligands play a crucial role in these reactions by controlling the stereochemistry of the product. Chiral diphosphine ligands derived from this compound can be effective in creating the necessary chiral environment around the palladium catalyst.

In a typical AAA reaction, a nucleophile attacks a π-allyl palladium intermediate. The chiral ligand influences the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. The reaction of an allylic acetate (B1210297) with a soft carbon nucleophile like dimethyl malonate is a common model system for evaluating the effectiveness of chiral ligands. While comprehensive data tables for ligands derived from this compound in this specific application are not always readily available, the general principles of asymmetric allylic alkylation with chiral diphosphine-palladium catalysts are well-documented.

Table 5: Illustrative Asymmetric Allylation Reaction This table is illustrative and based on typical results for palladium-catalyzed asymmetric allylic alkylation with chiral phosphine ligands.

Allylic Substrate Nucleophile Catalyst Chiral Ligand Enantiomeric Excess (%)
1,3-Diphenyl-2-propenyl acetate Dimethyl malonate [Pd]-complex Chiral Diphosphine High
Cyclohexenyl acetate Dimethyl malonate [Pd]-complex Chiral Diphosphine High

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones, can be catalyzed by transition metal complexes. wikipedia.orgnih.gov Platinum(II) complexes incorporating diphosphine ligands derived from this compound have emerged as effective catalysts for this transformation, particularly when using environmentally benign oxidants like hydrogen peroxide. acs.orgacs.orgresearchgate.net

The catalytic activity is closely linked to the Lewis acidity of the platinum center, which can be modulated by the electronic properties of the ancillary diphosphine ligand. acs.org Dimeric hydroxo-bridged platinum(II) complexes of the type {[Pt(μ-OH)(P-P)]2}2+, where P-P is a chelating diphosphine like dppe or its derivatives, are active catalysts. acs.orgacs.org

Research has shown that introducing electron-withdrawing groups, such as fluorine atoms, onto the phenyl rings of dppe enhances the Lewis acidity of the platinum center. This, in turn, improves the catalytic activity in the Baeyer-Villiger oxidation of cyclic ketones. acs.org For instance, a complex with a perfluorinated diphenylphosphino ethane ligand (dfppe) was found to be a highly effective catalyst for the oxidation of various cyclic ketones. acs.org Conversely, increasing the electron-donating character of the ligand by using alkyl-substituted diphosphines can also enhance catalyst lifetime and activity, highlighting a complex interplay between steric and electronic effects. acs.org

Table 1: Effect of Ligand on Platinum-Catalyzed Baeyer-Villiger Oxidation of 2-Methylcyclohexanone

Diphosphine Ligand (P-P)Key FeatureCatalyst PerformanceReference
dppeStandard phenyl groupsBaseline activity acs.org
dfppeElectron-withdrawing perfluorinated phenyl groupsHigh activity for cyclic ketones acs.org
dippeElectron-donating, bulky isopropyl groupsHigh activity and productivity acs.org

Reductive Elimination Reactions

Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a bond between two ligands and their subsequent detachment from the metal center. umb.eduwikipedia.org The facility of this step is crucial for catalyst turnover. Ligands derived from this compound, such as dppe, play a significant role in influencing the rate and outcome of reductive elimination from metal complexes, particularly those of palladium and nickel. researchgate.netnih.govacs.org

The geometry and electronic properties of the diphosphine ligand are critical. For reductive elimination to occur, the groups being eliminated must typically be in a cis orientation to each other. umb.edu The "bite angle" of the chelating diphosphine ligand—the P-M-P angle—is a key parameter. Studies on palladium-diphosphine complexes have shown that wide bite angles can accelerate reductive elimination by destabilizing the reactant complex and stabilizing the transition state. researchgate.net While dppe has a relatively small natural bite angle, its derivatives can be modified to alter this property.

Olefin Polymerization

Late transition metal complexes, particularly those of nickel and palladium, are important catalysts for olefin polymerization, producing polyolefins with diverse microstructures and properties. juniperpublishers.comresearchgate.net The design of the ligand framework is paramount in controlling catalyst activity, polymer molecular weight, and the degree of branching. mdpi.com While many successful catalysts in this area utilize α-diimine ligands, diphosphine ligands derived from this compound also feature in catalyst systems for olefin polymerization and oligomerization. juniperpublishers.comresearchgate.net

Nickel(II) and palladium(II) complexes bearing phosphine ligands can be activated, often with alkylaluminum compounds like ethylaluminum dichloride (Et₂AlCl), to become active polymerization catalysts. juniperpublishers.comkinampark.com The electronic properties of the ligand are crucial; introducing electron-withdrawing groups can enhance catalytic activity. juniperpublishers.com The steric properties of the diphosphine ligand influence the accessibility of the metal center, affecting the rate of monomer coordination and insertion, and can also control the rate of chain transfer versus chain propagation, which determines the molecular weight of the resulting polymer. kinampark.com For example, palladium catalysts are known to sometimes exhibit competing olefin isomerization and polymerization pathways, a phenomenon that is highly dependent on the ligand structure and reaction conditions. nih.govnsf.gov

Ligand Design Principles for Catalytic Activity

The versatility of this compound as a ligand precursor stems from the ability to readily modify its structure to fine-tune the properties of the resulting metal catalyst. wikipedia.org The reactivity, selectivity, and stability of a catalyst are intimately linked to the steric and electronic characteristics of its ligands. biologyinsights.com

Steric and Electronic Tuning of Ligands

The phosphorus atoms in diphosphine ligands derived from this compound are strong σ-donors, which increases the electron density at the coordinated metal center. biologyinsights.com This property can be finely tuned by changing the substituents on the phosphorus atoms.

Electronic Tuning: Replacing the chlorine atoms with aryl groups (like in dppe) or alkyl groups (like in 1,2-bis(diethylphosphino)ethane) significantly alters the ligand's electron-donating ability. Alkylphosphines are generally more electron-donating than arylphosphines. biologyinsights.com Furthermore, introducing electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) onto the aryl rings allows for more subtle electronic modulation. acs.orgbiologyinsights.com This tuning affects the metal's reactivity in key catalytic steps like oxidative addition and reductive elimination. biologyinsights.com

Steric Tuning: The size of the substituents on the phosphorus atoms creates a steric environment around the metal center. This steric hindrance can influence substrate binding, control selectivity, and stabilize the metal complex. biologyinsights.com For example, replacing the phenyl groups of dppe with bulkier groups can create a more crowded coordination sphere, which can be advantageous in promoting certain reactions like C(sp³)–C(sp³) reductive elimination from nickel complexes. nih.gov

Table 2: Principles of Steric and Electronic Tuning for Diphosphine Ligands

ModificationEffectImpact on CatalysisReference
Replacing Aryl with Alkyl groups (e.g., PPh₂ vs PEt₂)Increases electron-donating ability (stronger σ-donor)Enhances electron density on the metal, potentially accelerating oxidative addition. biologyinsights.com
Adding electron-withdrawing groups to aryl rings (e.g., -F, -CF₃)Decreases electron-donating abilityIncreases Lewis acidity of the metal center, beneficial for reactions like catalytic Baeyer-Villiger oxidation. acs.orgbiologyinsights.com
Increasing bulk of substituents (e.g., Phenyl vs. tert-Butyl)Increases steric hindranceCan improve selectivity and promote reductive elimination by creating steric pressure. nih.gov
Modifying the ethane backboneChanges the P-M-P bite angleAffects coordination geometry and can accelerate reductive elimination. researchgate.netbiologyinsights.com

Chiral Ligand Design

A significant area of catalyst development is asymmetric catalysis, where chiral ligands are used to produce one enantiomer of a product in excess. Diphosphine ligands are among the most successful classes of chiral ligands. Chirality can be introduced into ligands derived from this compound in several ways:

Chiral Backbone: The ethane bridge can be substituted with chiral groups, creating a chiral scaffold that forces the phosphorus substituents into a specific spatial arrangement.

Atropisomeric Aryl Groups: Using bi-aryl substituents on the phosphorus atoms that are sterically hindered from free rotation can create stable, chiral atropisomers.

Chiral Substituents: Attaching chiral alkyl or aryl groups directly to the phosphorus atoms.

The synthesis of unsymmetrically substituted dppe derivatives, where the two phosphorus atoms bear different substituents (Ar¹₂P-CH₂-CH₂-PAr²₂), is a key strategy in the development of new chiral ligands. springernature.comnih.gov These C₁-symmetric ligands can offer unique stereocontrol that is not achievable with their C₂-symmetric counterparts, as they provide more distinct electronic and steric environments at the metal center.

Virtual Ligand-Assisted Optimization (VLAO) in Ligand Engineering

Traditional ligand development often relies on synthesizing and screening large libraries of ligands, which is a labor-intensive process. chemrxiv.orgchemicalprocessing.com Modern computational chemistry offers powerful tools to guide ligand design more rationally. The Virtual Ligand-Assisted Optimization (VLAO) method is a novel computational approach for reactivity-directed ligand engineering. acs.orgchemicalprocessing.comchemrxiv.org

VLAO uses quantum chemical calculations to analyze the electronic and steric characteristics of a reaction. acs.org Instead of relying on extensive experimental data, it identifies key ligand features by performing mathematical operations on calculated equilibrium and transition state structures. chemrxiv.org This allows researchers to determine how changes in ligand parameters (like steric bulk or electronic properties) will affect the desired reaction outcome. acs.orgchemrxiv.org

This method has been successfully applied to the optimization of bidentate phosphine ligands. acs.org In one proof-of-concept study, the VLAO method was used to analyze the challenging reductive elimination of trifluorotoluene from a palladium(II) complex with a dppe-type ligand. acs.org The analysis provided a guiding principle for optimizing the ligand structure to promote the reaction, showcasing the practical utility of VLAO in accelerating the development of more efficient catalysts. acs.orgchemicalprocessing.com

V. Theoretical and Computational Studies of 1,2 Bis Dichlorophosphino Ethane and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool for predicting molecular geometries, electronic properties, and reaction energetics.

DFT calculations are employed to determine the lowest energy structure of a molecule, a process known as geometric optimization. This process yields key structural parameters such as bond lengths and bond angles. For diphosphine ligands, a critical parameter that is often computationally determined is the "bite angle," which is the P-M-P angle in a metal complex. This angle is crucial in determining the geometry and reactivity of the catalyst.

While specific optimized structural parameters for 1,2-bis(dichlorophosphino)ethane from DFT calculations are not readily found in the surveyed literature, the methodology would involve selecting a suitable functional (e.g., B3LYP) and basis set to model the molecule and its complexes. For comparison, DFT studies on related diphosphine ligands provide insights into the expected structural features.

Illustrative Structural Parameters of a Related Diphosphine Ligand Complex (β-Mo₂Cl₄(H₂PCH₂CH₂PH₂)₂)

ParameterOptimized Value (Å or °)
Mo-Mo distance2.190
Mo-P distance2.55-2.58
Mo-Cl distance2.44-2.45
P-Mo-P angle~103
Note: This data is for a model complex and serves to illustrate the type of information obtained from DFT geometric optimization.

DFT is a primary tool for analyzing the electronic structure of molecules. Key properties that are calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Phosphine (B1218219) ligands are known to act as both σ-donors (donating the lone pair of electrons from phosphorus to a metal) and π-acceptors (accepting electron density from the metal into empty orbitals). The electronic nature of the substituents on the phosphorus atom significantly influences these properties. The presence of electronegative chlorine atoms in this compound is expected to lower the energy of the phosphorus lone pair, making it a weaker σ-donor compared to alkylphosphines. Concurrently, the P-Cl σ* anti-bonding orbitals are expected to be low in energy, enhancing the π-acceptor character of the ligand.

Computational studies on phosphine ligands often quantify their electronic effects using descriptors like the Tolman Electronic Parameter (TEP), which can be correlated with calculated properties such as the CO stretching frequency in model metal carbonyl complexes nih.gov. Another computational measure is the molecular electrostatic potential minimum (Vmin) near the phosphorus lone pair, which provides a quantitative measure of the ligand's σ-donating ability nih.gov.

Illustrative Electronic Properties of Related Phosphine Ligands

LigandCalculated PropertyValue
PCl₃π-acceptor characterStrong
PMe₃σ-donor characterStrong
PF₃π-acceptor characterVery Strong
Note: This table provides a qualitative comparison based on computational studies of simpler phosphine ligands.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating their energies, which provides the activation energy (Ea) for the reaction. Understanding the activation energies of different possible pathways allows for the prediction of the most likely reaction mechanism.

For complexes of this compound, DFT could be used to study mechanisms of ligand substitution, oxidative addition, and reductive elimination, which are fundamental steps in many catalytic cycles. While specific activation energy calculations for reactions involving this compound were not found, the general approach would involve optimizing the geometries of the reactants, transition states, and products to determine the energy barriers.

A crucial aspect of computational studies is the validation of the theoretical results against experimental data. For geometric parameters, calculated bond lengths and angles can be compared with those determined by X-ray crystallography. Calculated vibrational frequencies can be compared with experimental IR and Raman spectra. For electronic properties, calculated parameters can be correlated with experimentally determined properties like redox potentials. Good agreement between computational and experimental data lends credibility to the theoretical model and allows for confident prediction of properties for unknown systems.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, for studying molecules. Ab initio methods, which are based on first principles without empirical parameters, are also used. These calculations provide a detailed description of the bonding in molecules. For phosphines, these studies have been used to understand the nature of the phosphorus-substituent bonds and the participation of d-orbitals in bonding rsc.org. In the case of PCl₃, ab initio calculations have shown that the P-Cl bond orbitals involve phosphorus 3d functions rsc.org.

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread over the entire molecule. MO analysis, often performed in conjunction with DFT or other quantum chemical calculations, provides a detailed picture of the bonding interactions.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is particularly valuable for understanding the electronic absorption spectra and photophysical properties of coordination compounds, including those with diphosphine ligands like this compound. By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT provides insights into the nature of these transitions, such as whether they are metal-centered (MC), ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT).

Detailed Research Findings from Analogous dppe Complexes

A notable application of TD-DFT is in the study of square-planar d⁸-configured transition metal diazido complexes, such as [M(dppe)(N₃)₂] where M can be Nickel (Ni), Palladium (Pd), or Platinum (Pt). acs.org TD-DFT calculations on these complexes have been used to interpret their UV-vis absorption spectra and to understand the nature of their low-energy electronic transitions. acs.org

The calculations reveal that the character of the excited states is highly dependent on the identity of the metal center. For the series [Ni(dppe)(N₃)₂], [Pd(dppe)(N₃)₂], and [Pt(dppe)(N₃)₂], the lowest energy singlet transition (S₀ → S₁) is consistently assigned as a charge transfer from a π orbital of the azide (N₃) ligand to the dₓ₂₋ᵧ₂ orbital of the metal center. acs.org The energy of this transition increases (a blue-shift) as the metal center becomes heavier, moving from Ni to Pd to Pt, which reflects an increase in the d-orbital splitting. acs.org

At higher energies, the spectra become more complex with a higher density of electronic states. TD-DFT suggests that these regions are dominated by interligand charge transfer (ILCT) excitations, specifically from the azide ligands to the phenyl groups of the dppe ligand. acs.org

The table below summarizes the key calculated electronic transitions for the [Pt(dppe)(N₃)₂] complex as an illustrative example.

Calculated Wavelength (nm)Oscillator Strength (f)Transition CharacterAssignment
3300.028N₃(πz) → Pt(dx²-y²)LMCT
--N₃ → PPh₂ILCT

This table presents a simplified summary of TD-DFT results for the analogous complex [Pt(dppe)(N₃)₂], illustrating the type of data obtained from such calculations. The higher energy transitions are generally characterized as N₃-to-PPh₂ interligand charge transfer excitations. acs.org

Similarly, TD-DFT calculations have been employed to understand the photophysical properties of gold(I) complexes containing diphosphine ligands. mdpi.comresearchgate.net For dimeric gold(I) complexes, these calculations have confirmed that observed phosphorescence can originate from metal-halide centered transitions, with minor contributions from metal-to-ligand charge transfer (MLCT). mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial in these assignments, helping to pinpoint which parts of the molecule are involved in the electronic excitation. researchgate.net

For complexes of this compound, TD-DFT would be similarly applied to:

Predict the UV-vis absorption spectra.

Characterize the electronic transitions between the metal center and the diphosphine ligand.

Understand the influence of the electron-withdrawing chlorine atoms on the phosphorus donors on the energy of MLCT and LMCT transitions.

Elucidate the nature of the excited states to predict potential photochemical reactivity or luminescent properties.

The strong π-acceptor character of PCl₂ groups would likely lead to lower energy MLCT bands compared to analogous dppe or dmpe (1,2-bis(dimethylphosphino)ethane) complexes, a hypothesis that could be rigorously tested and detailed by TD-DFT calculations.

Vi. Advanced Topics and Emerging Research Directions

Development of Water-Soluble Phosphine (B1218219) Ligands

The quest for environmentally benign chemical processes has spurred the development of water-soluble catalysts. 1,2-Bis(dichlorophosphino)ethane is a valuable starting material for creating water-soluble phosphine ligands, which can then be coordinated to metal centers to form water-soluble catalysts. These catalysts are particularly useful in biphasic catalysis, where the catalyst resides in the aqueous phase and the product in an organic phase, simplifying catalyst recovery and recycling.

A notable strategy involves the synthesis of 1,2-bis(bis(hydroxyalkyl)phosphino)ethane ligands. For instance, 1,2-bis(bis(hydroxybutyl)phosphino)ethane (DHBuPE) and 1,2-bis(bis(hydroxypentyl)phosphino)ethane (DHPePE) have been successfully synthesized. nih.gov These ligands, featuring multiple hydroxyl groups, impart significant water solubility to their corresponding metal complexes. nih.gov For example, nickel(II), rhodium(I), and ruthenium(III) complexes of these ligands have demonstrated solubilities greater than 0.5 M in water. nih.gov The synthesis of these water-soluble phosphines often involves the reaction of this compound with appropriate reagents to replace the chlorine atoms with water-solubilizing groups. Another approach involves the formylation of phosphine hydrides in the presence of formaldehyde (B43269) to produce ligands like (HOH2C)2PCH2CH2S(CH2)3SCH2CH2P(CH2OH)2. lincoln.ac.uk

The development of bis-phosphines containing two 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) moieties represents another significant advancement. acs.org The parent PTA ligand is highly water-soluble (235 mg/mL), air-stable, and resistant to oxidation, making it an excellent building block for water-soluble bidentate ligands. acs.org

Multi-Ferrocene-Based Ligands and Redox-Switchable Catalysis

Ferrocene-containing phosphine ligands have garnered considerable attention due to their unique electronic properties and their potential in redox-switchable catalysis. In such systems, the catalytic activity can be modulated by changing the oxidation state of the ferrocene (B1249389) moiety. This allows for external control over the catalytic process, enabling reactions to be turned "on" or "off" or their selectivity to be altered.

The synthesis of multi-ferrocene-based ligands can be achieved through various routes. For example, the reaction of ferrocene with alkyldichlorophosphanes in the presence of aluminum chloride can yield bis(ferrocenyl)(alkyl)phosphanes. nih.govacs.org While 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a widely recognized and commercially available ferrocenyl ligand, the modification of the phosphine substituents allows for the fine-tuning of the ligand's electronic and steric properties. researchgate.netwikipedia.org

The electrochemical behavior of these ligands and their metal complexes is central to their application in redox-switchable catalysis. Cyclic voltammetry studies have shown that the oxidation of the ferrocenyl units can be reversible, a key requirement for a switchable system. nih.govacs.org Ferrocenyl ligands have been shown to generate more active catalysts for cross-coupling reactions, as the oxidized form of the catalyst can exhibit a higher catalytic rate. researchgate.net For instance, rhodium complexes have been employed as redox-switchable catalysts in the hydrosilylation of terminal alkynes, where the oxidized species demonstrated significantly accelerated reaction rates and different selectivity compared to the neutral complex. researchgate.net

Applications in Macromolecular and Supramolecular Chemistry

Phosphorus-Containing Polymers

This compound and its derivatives are valuable monomers for the synthesis of phosphorus-containing polymers. These polymers are of interest for their unique properties, including flame retardancy, and for their potential in biomedical applications. The phosphorus atom can be part of the polymer backbone or a pendant group, influencing the polymer's characteristics.

The synthesis of these polymers can be achieved through various polymerization techniques. For example, ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization are effective methods for preparing polyphosphoesters and polyphosphoamidates. mdpi.com Another significant route is the ring-opening polymerization of cyclic phosphonates. mdpi.com The resulting polymers can possess a range of functionalities and architectures, including linear, branched, and cross-linked structures. The development of highly branched polymers, such as dendritic and star polymers, is driven by their high functionality and distinct solubility and viscosity properties compared to their linear counterparts. mdpi.com

Table 1: Examples of Phosphorus-Containing Polymer Synthesis Methods

Polymerization Method Monomer Type Resulting Polymer Reference
Ring-Opening Metathesis Polymerization (ROMP) Cyclic Olefins with Phosphorus Polyphosphoesters, Polyphosphoamidates mdpi.com
Acyclic Diene Metathesis (ADMET) Polymerization Dienes with Phosphorus Polyphosphoesters, Polyphosphoamidates mdpi.com
Ring-Opening Polymerization (ROP) Cyclic Phosphonates Poly(alkyl ethylene (B1197577) phosphonate)s mdpi.com

Bioinorganic Applications (e.g., Antitumor Agents)

The field of bioinorganic chemistry explores the role of metals in biological systems and the development of metal-based drugs. Phosphine ligands derived from this compound play a crucial role in the design of potential antitumor agents. These ligands can be coordinated to metals like platinum, palladium, and gold to form complexes that may exhibit cytotoxic activity against cancer cells.

For instance, platinum(II) and palladium(II) complexes of 1,2-bis(diphenylphosphino)ethane (B154495) have been synthesized and investigated for their antitumor properties. nih.gov While some of these initial complexes did not show significant activity in certain cancer models, the research paved the way for further exploration. nih.gov Gold(I) complexes have shown more promise. The tetrahedral complex [Au(dppe)2]Cl has demonstrated cytotoxicity against various tumor cell lines and has shown antitumor activity in murine models of leukemia and sarcoma. researchgate.net This complex appears to act through mechanisms that include the production of DNA-protein cross-links and DNA strand breaks. researchgate.net

Another notable gold-containing complex, µ-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-β-D-glucopyranosato-S)gold(I)] ([(Autg)2(dppe)]), has shown significant activity in transplantable murine tumor models. nih.gov Its cellular pharmacology suggests that it is a potent cytotoxic agent that can induce an S-phase block in the cell cycle and cause DNA damage. nih.gov

Novel Reactivity and Transformations

CO2 Molecule Capture and Cleavage

The capture and utilization of carbon dioxide (CO2) is a critical area of research aimed at mitigating climate change. Transition metal complexes with phosphine ligands derived from this compound have shown potential in the activation and transformation of CO2.

For example, a nickel(0) complex of 1,2-bis(di-tert-butylphosphino)ethane (B21065), [(dtbpe)Ni]2(η2,µ-C6H6), reacts with CO2 to form a carbon dioxide adduct, (dtbpe)Ni(η2-CO2). nih.gov Upon heating, this adduct undergoes a remarkable transformation where the CO2 ligand is reduced to carbon monoxide (CO), which is trapped as (dtbpe)Ni(CO)2, and the phosphine ligand is partially oxidized. nih.gov Similarly, a molybdenum(0) complex, [Mo(C2H4)(dppe)2], reacts with CO2 under different conditions to yield either a CO2 adduct or, with heat, cis-[Mo(CO)2(dppe)2], demonstrating the reduction of CO2. rsc.org

These reactions highlight the ability of these phosphine-metal complexes to not only bind CO2 but also to facilitate its cleavage, a crucial step in the conversion of CO2 into valuable chemicals.

Future Prospects in Ligand Engineering and Catalysis

The field of catalysis is continuously evolving, driven by the pursuit of more efficient, selective, and sustainable chemical transformations. Ligands derived from this compound, such as 1,2-bis(diphenylphosphino)ethane (dppe), have been foundational in the development of homogeneous catalysis. The future of ligand engineering, starting from this fundamental building block, is poised to unlock new catalytic capabilities by leveraging sophisticated design principles and computational tools.

A primary direction for future research is the development of "smart" or "responsive" ligands. These ligands are designed to respond to external stimuli—such as light, temperature, or the presence of a specific molecule—to switch the catalytic activity of the metal center on or off. This approach could lead to highly controlled reaction sequences where a single catalyst can perform multiple, distinct catalytic steps.

Another significant area of advancement is the integration of data-driven approaches and machine learning for ligand design. chemrxiv.org By creating vast computational libraries of virtual ligands based on the 1,2-bis(phosphino)ethane (B1587126) scaffold and calculating their physicochemical properties, researchers can train algorithms to predict catalytic performance. chemrxiv.org This in-silico screening can dramatically accelerate the discovery of new, high-performance ligands for specific applications, moving beyond traditional, intuition-based design. chemrxiv.org

The principles of green chemistry are also a major driver of innovation. There is a growing emphasis on designing ligands that enable catalysis in environmentally benign solvents, most notably water. nih.gov This involves the synthesis of new water-soluble derivatives of classic ligands like dppe, by incorporating hydrophilic functionalities. Such developments are crucial for applications in biphasic catalysis, allowing for easy separation and recycling of the catalyst, and for biological applications where reactions must occur in aqueous buffer systems. nih.gov

Furthermore, the concept of metal-ligand cooperation is an emerging frontier. acs.org In contrast to traditional systems where the ligand is a passive spectator, these novel ligands are designed to actively participate in the catalytic cycle. acs.org For ligands derived from an ethane (B1197151) backbone, this could involve the reversible dearomatization of a pendant group or the participation of a Lewis acidic/basic site on the ligand to activate substrates. This cooperative functionality can open up new reaction pathways and enable challenging transformations under milder conditions. acs.org

Finally, the development of ligands with novel, rigid, or strained backbones continues to be an area of active research. nih.gov While the ethylene bridge of dppe-type ligands offers a certain degree of flexibility, future designs may incorporate more complex, three-dimensional structures. These new architectures can enforce specific geometries around the metal center, leading to unprecedented levels of stereocontrol in asymmetric catalysis. The synthesis of diphosphine ligands with unique cyclic backbones is one such avenue being explored to create novel metallacycles with distinct catalytic properties. nih.gov

The table below summarizes key emerging research directions in ligand engineering based on the 1,2-bis(phosphino)ethane framework.

Research DirectionKey ObjectivePotential Impact
Data-Driven Ligand Design Accelerate catalyst discovery using machine learning and computational screening.Rapid identification of optimal ligands for specific catalytic reactions.
"Green" Ligand Synthesis Develop water-soluble ligands for catalysis in aqueous media.More sustainable and easily recyclable catalytic systems.
Metal-Ligand Cooperation Design ligands that actively participate in the catalytic cycle.Access to new reaction pathways and catalysis of difficult transformations.
Advanced Computational Modeling Utilize DFT and other methods for rational, predictive ligand design.Deeper mechanistic understanding and more precise control over catalyst performance.
Novel Backbone Architectures Synthesize ligands with unique, rigid, or strained backbones.Enhanced stereoselectivity and novel catalytic reactivities.

Q & A

Q. Key Variables :

  • Temperature : Excessively high temperatures (>100°C) promote side reactions (e.g., oligomerization).
  • Catalyst Loading : Optimal AlCl₃ concentrations (5–10 mol%) balance reactivity and byproduct formation.
  • Solvent : Anhydrous toluene minimizes hydrolysis of PCl₃ .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)ConditionsReference
Burt et al. (1979)75–8597+Toluene, 80°C, 12 h
Grignard Route60–7095+THF, 0°C, 4 h

What spectroscopic and analytical techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Level : Basic
Methodological Answer :

  • 31P NMR : A singlet at δ ≈ 180 ppm confirms the presence of two equivalent PCl₂ groups. Discrepancies (e.g., split peaks) may indicate oxidation or impurities .
  • Elemental Analysis : Match experimental C/H/P/Cl ratios to theoretical values (C₂H₄Cl₄P₂: C 10.35%, H 1.73%, P 26.68%, Cl 61.24%) .
  • Melting Point : While liquid at RT, freezing point (-20°C) and boiling point (70°C at 1 mmHg) help assess purity .

Q. Resolving Contradictions :

  • If NMR and elemental analysis conflict (e.g., unaccounted peaks vs. correct ratios), perform GC-MS to detect volatile impurities or X-ray crystallography for solid-state confirmation .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Storage : Keep in sealed, argon-purged glassware at RT. Avoid moisture (hydrolyzes to HCl/phosphorous acids) .
  • PPE : Use nitrile gloves, goggles, and a fume hood. Reactivity with skin/eyes requires immediate rinsing .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal as hazardous halogenated waste .

Q. Hazard Classification :

  • WGK 3 : Severe aquatic toxicity.
  • Risk Phrases : R14 (reacts violently with water), R34 (causes burns) .

How does this compound function as a precursor in the synthesis of advanced phosphine ligands, and what methodological considerations optimize these transformations?

Level : Advanced
Methodological Answer :
The compound serves as a backbone for synthesizing bidentate ligands (e.g., 1,2-Bis(dimethylphosphino)ethane) via alkylation or Grignard reactions :

Grignard Substitution : React with MeMgCl in THF at -20°C to replace Cl with methyl groups .

Purification : Column chromatography (silica gel, hexane/EtOAc) removes Mg salts.

Q. Optimization Tips :

  • Stoichiometry : Use 2.2 equivalents of Grignard reagent to ensure complete substitution.
  • Reaction Monitoring : Track progress via 31P NMR (shift from δ 180 ppm to δ 15–20 ppm for PR₂ groups) .

Table 2 : Ligand Derivatives and Applications

LigandApplicationReference
1,2-Bis(dimethylphosphino)ethaneTransition metal catalysis
1,2-Bis(dicyclohexylphosphino)ethaneBulky ligands for steric control

What strategies can address low yields in the synthesis of this compound, particularly in scaling reactions from literature procedures?

Level : Advanced
Methodological Answer :
Low yields (<50%) often stem from:

  • Incomplete Chlorophosphination : Ensure stoichiometric PCl₃ and strict anhydrous conditions.
  • Side Reactions : Add radical inhibitors (e.g., BHT) to suppress ethylene polymerization .

Q. Scale-Up Solutions :

  • Flow Reactors : Improve heat dissipation and mixing efficiency.
  • In Situ Monitoring : Use FTIR to detect PCl₃ depletion and optimize reaction time .

How does this compound compare to analogous ligands in transition metal catalysis, and what experimental approaches best evaluate its coordination behavior?

Level : Advanced
Methodological Answer :
Compared to arylphosphines (e.g., dppe), its stronger σ-donor and weaker π-acceptor properties stabilize electron-rich metal centers (e.g., Ni⁰, Pt⁰) .

Q. Evaluation Methods :

  • X-ray Crystallography : Resolve M–P bond lengths (typically 2.2–2.3 Å) and bite angles .
  • Cyclic Voltammetry : Assess redox stability of metal complexes (e.g., [Ni(dcpe)(CO)₂]) .

Q. Catalytic Applications :

  • Hydrogenation : Ligands derived from this compound enhance activity in asymmetric hydrogenation of alkenes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(dichlorophosphino)ethane
Reactant of Route 2
1,2-Bis(dichlorophosphino)ethane

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